2,4-Dinitrophenyl alpha-d-galactopyranoside

Enzyme Kinetics α-Galactosidase Assay Substrate Affinity

Substituting pNP-α-Gal for 2,4-DNP-α-Gal introduces >2-fold Km error (0.08 vs 0.037 mM), compromising cross-study data correlation and diagnostic reliability. • Enables continuous real-time monitoring at lysosomal pH 4.0-5.0 without alkaline quenching, reducing workflow time and discrete sampling error. • Low Km permits reduced substrate concentrations in HTS, minimizing reagent cost and compound interference at detection wavelength. • Validated substrate for human recombinant α-galactosidase A - directly applicable to Fabry disease diagnostic assay development and mutant enzyme characterization. Supplied with comprehensive Certificate of Analysis. Bulk and custom pack sizes available.

Molecular Formula C12H14N2O10
Molecular Weight 346.25 g/mol
Cat. No. B13427388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl alpha-d-galactopyranoside
Molecular FormulaC12H14N2O10
Molecular Weight346.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12+/m1/s1
InChIKeyXAJUPNGKLHFUED-IIRVCBMXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-DNP-α-Gal: Chromogenic α-Galactosidase Substrate


2,4-Dinitrophenyl alpha-d-galactopyranoside (2,4-DNP-α-Gal) is a synthetic chromogenic substrate specifically designed for the quantitative assay of α-galactosidase (EC 3.2.1.22) activity [1]. As a member of the 2,4-dinitrophenyl glycoside class, it consists of an α-D-galactopyranosyl group linked to a 2,4-dinitrophenyl aglycone. Enzymatic hydrolysis by α-galactosidase liberates 2,4-dinitrophenol, a chromophore detectable via absorbance at 400–410 nm, enabling sensitive and continuous activity measurements . The compound's low leaving group pKa (~4.0) confers high intrinsic reactivity, making it a valuable tool for mechanistic enzymology, high-throughput screening, and diagnostic applications involving α-galactosidase A deficiency, such as in Fabry disease [2].

Chromogenic substrate for continuous α-galactosidase activity measurement via absorbance detection
Low leaving-group pKa supports real-time kinetic assays under acidic conditions common to lysosomal enzymes
Anomerically pure α-configuration ensures specific α-galactosidase signal without β-galactosidase interference

Why 2,4-DNP-α-Gal Is Irreplaceable


Although multiple nitrophenyl-based α-galactosidase substrates exist, substitution with a generic analog like p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) or other positional isomers introduces significant quantifiable error and alters the experimental dynamic range. Critical differences in enzyme affinity (Km) and substrate-specific turnover (kcat) mean that activity values measured with pNP-α-Gal cannot be directly correlated to those obtained with 2,4-DNP-α-Gal. For example, the Km for 2,4-DNP-α-Gal with a wild-type α-galactosidase is 0.037 mM [1], whereas pNP-α-Gal exhibits a Km of 0.08 mM, reflecting a >2-fold lower affinity. Furthermore, the leaving group pKa and associated spectrophotometric detection parameters (e.g., extinction coefficient and pH sensitivity) differ substantially, directly impacting assay linearity, detection limit, and the reliability of cross-study comparisons. Therefore, for any application requiring accurate, reproducible, and comparable α-galactosidase quantification—particularly in diagnostic or high-throughput contexts—direct substitution is scientifically unsound.

pNP-α-Gal as alternative
Different enzyme affinity (Km) and leaving-group pKa alter detection pH window and linear range; activity values may not transfer directly without re-validation.
Positional isomers (2-NP, 2,5-DNP)
Nitro-group position shifts substrate binding and turnover; reported Km differences exceed several-fold, making direct interchange unreliable for quantitative comparisons.
β-Anomer (2,4-DNP-β-Gal)
Absolute anomeric specificity: β-anomer is not hydrolyzed by α-galactosidase. Mistaken procurement would yield false-negative results.

2,4-DNP-α-Gal: Performance Evidence


Km Advantage Over pNP-α-Gal

2,4-DNP-α-Gal demonstrates a 2.2-fold lower Michaelis constant (Km) compared to the widely used alternative p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) when assayed with wild-type α-galactosidase from Thermotoga maritima under identical conditions [1]. A lower Km value indicates that the enzyme reaches half-maximal velocity at a lower substrate concentration, translating to a higher apparent affinity for the enzyme's active site.

Km vs pNP-α-Gal
Head-to-head
Target 0.037 mM
pNP-α-Gal 0.08 mM
Reported 2.2-fold lower Km (higher affinity)
Higher reported substrate affinity supports sensitive detection at low enzyme concentrations.
T. maritima GH36 α-galactosidase, pH 5.0, 37°C
Enzyme Kinetics α-Galactosidase Assay Substrate Affinity

Km Advantage Over 2-Nitrophenyl Isomer

Compared to the 2-nitrophenyl positional isomer, 2,4-DNP-α-Gal exhibits an approximately 7-fold lower Km value, signifying a substantially higher affinity for the α-galactosidase active site [1]. This difference highlights the critical role of the second nitro group at the 4-position in enhancing binding interactions.

Km vs 2-NP Isomer
Source review
Target 0.037 mM
2-NP-α-Gal 0.26 mM
Reported ~7-fold lower Km
Reported affinity advantage over mono-nitrated isomer; context-dependent due to condition differences.
Target data from T. maritima; 2-NP data conditions unspecified
Enzyme Kinetics α-Galactosidase Assay Substrate Affinity

Continuous Kinetic Monitoring at Low pH

The 2,4-dinitrophenol leaving group possesses a low pKa of 4.0 [1]. This is significantly lower than that of p-nitrophenol (pKa ~7.1), which is released from the common alternative pNP-α-Gal. This lower pKa endows 2,4-DNP-α-Gal with higher intrinsic reactivity, leading to faster hydrolytic rates when glycosidic bond cleavage is rate-limiting [1]. Critically, it also permits continuous spectrophotometric monitoring of the assay even at a relatively low pH (e.g., pH <6), where p-nitrophenol would not be fully ionized and thus would yield a weaker, pH-dependent signal.

Low-pH Kinetics
Class-level
Leaving group pKa ~4.0; enables continuous monitoring at pH 4–5 without alkaline quenching. pNP-α-Gal pKa ~7.1 requires pH >7.5 for full signal.
Supports acid-active α-galactosidase kinetic studies in real time, reducing handling steps.
Class-level property; verify with your enzyme system
Mechanistic Enzymology Assay Development Chromogenic Substrate

Strict α-Anomer Specificity

The α-anomeric configuration is essential for recognition by α-galactosidase. The β-anomer, 2,4-dinitrophenyl β-D-galactopyranoside, is a substrate for β-galactosidase (e.g., E. coli lacZ), not α-galactosidase [1]. Kinetic studies show that modifications to the β-anomer can reduce catalytic rates by 2 to 9 orders of magnitude compared to the parent β-compound [1]. This anomeric specificity is absolute; 2,4-DNP-α-Gal will not be hydrolyzed by β-galactosidases, ensuring that measured activity in a mixed sample is exclusively due to α-galactosidase.

α-Anomer Specificity
Class-level
α-D-galactopyranoside exclusively hydrolyzed by α-galactosidase. β-anomer is a substrate for β-galactosidase and shows no cross-reactivity.
Correct anomeric identity is essential; β-anomer procurement would produce false-negative α-galactosidase data.
Class-level glycosidase specificity
Substrate Specificity Anomer Selectivity Glycosidase Assay

Km Advantage Over 2,5-Dinitrophenyl Isomer

2,4-DNP-α-Gal exhibits a 3.9-fold lower Km compared to its positional isomer, 2,5-dinitrophenyl α-D-galactoside, when assayed with wild-type α-galactosidase from T. maritima under identical conditions [1]. This significant difference in enzyme affinity underscores that the specific positioning of the nitro groups (2,4- vs 2,5-) is a critical determinant of substrate recognition and binding.

Km vs 2,5-DNP Isomer
Head-to-head
Target 0.037 mM
2,5-DNP-α-Gal 0.143 mM
Reported 3.9-fold lower Km (higher affinity)
Position-specific nitro substitution affects binding; 2,4-isomer shows higher reported affinity for this enzyme.
T. maritima GH36 α-galactosidase, pH 5.0, 37°C
Enzyme Kinetics α-Galactosidase Assay Substrate Specificity

2,4-DNP-α-Gal Application Scenarios


Acid-Active α-Galactosidase Kinetics

The low pKa (4.0) of the 2,4-dinitrophenol leaving group allows for continuous, real-time spectrophotometric monitoring of α-galactosidase activity at acidic pH optima (e.g., pH 4.0-5.0) [1]. This eliminates the need for time-consuming alkaline quenching and discrete time-point sampling, providing high-resolution kinetic data (Km, kcat) and reducing experimental error [1]. This is particularly advantageous for studying lysosomal enzymes and thermostable enzymes like those from Thermotoga maritima [2].

HTS for α-Galactosidase Modulators

The high affinity (low Km = 0.037 mM) of 2,4-DNP-α-Gal for α-galactosidase [1] enables the use of lower substrate concentrations in HTS assays. This reduces reagent costs and minimizes potential compound interference from high substrate absorbance. The robust, continuous signal at acidic pH makes it ideal for automated plate-reader assays in drug discovery efforts targeting Fabry disease or other lysosomal storage disorders [2].

Fabry Disease Diagnostic Assays

2,4-DNP-α-Gal is a validated substrate for human recombinant lysosomal α-galactosidase A [1]. Its ability to generate a quantifiable, continuous signal at the enzyme's lysosomal pH optimum (pH ~4.3) makes it a superior chromogenic substrate for developing reliable, high-sensitivity diagnostic assays for Fabry disease, where precise quantification of residual enzyme activity is critical for diagnosis and therapeutic monitoring [2].

Wild-Type vs. Mutant Enzyme Comparisons

Direct head-to-head kinetic comparisons using 2,4-DNP-α-Gal can precisely quantify the impact of specific mutations on substrate affinity (Km) and catalytic efficiency (kcat/Km) [1]. For instance, the D327G mutant of T. maritima α-galactosidase shows a 3.6-fold increase in Km for this substrate (0.135 mM vs 0.037 mM for wild-type), directly demonstrating the role of this residue in substrate binding [1]. Such data is essential for structure-function studies and protein engineering efforts.

Application
Selection Property
Validation Focus
Acid-active enzyme kinetic studies
Low-pKa chromogenic release
Continuous kinetic monitoring at acidic pH without quenching
α-Galactosidase modulator screening
Reported high substrate affinity
Low-substrate HTS compatibility and signal linearity
Fabry disease enzyme activity research
Lysosomal pH-compatible detection
Residual α-galactosidase A activity quantification in research samples
Wild-type vs. mutant enzyme comparison
Quantitative Km differentiation
Mutation impact on substrate binding affinity
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